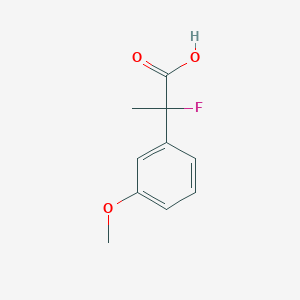

2-Fluoro-2-(3-methoxyphenyl)propanoic acid

Description

2-Fluoro-2-(3-methoxyphenyl)propanoic acid is a fluorinated propanoic acid derivative featuring a methoxyphenyl group at the 3-position of the aromatic ring and a fluorine atom at the α-carbon of the carboxylic acid moiety. For instance, describes the synthesis of 2-hydroxy-2-(3-methoxyphenyl)propanoic acid (S9) via Grignard reactions and subsequent hydrolysis . Fluorination at the α-position could plausibly involve substitution of the hydroxyl group with fluorine using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Structural confirmation methods, such as NMR and IR spectroscopy, as reported for related compounds , would likely apply.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

2-fluoro-2-(3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-10(11,9(12)13)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3,(H,12,13) |

InChI Key |

FHNCKMQUZVCWDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Preparation Methods

α-Fluorination of 2-(3-methoxyphenyl)propanoic Acid

Method Overview:

The most direct and effective synthesis of this compound involves the α-fluorination of 2-(3-methoxyphenyl)propanoic acid. This transformation introduces a fluorine atom at the α-position relative to the carboxyl group.

General Reaction Scheme:

$$

\text{2-(3-methoxyphenyl)propanoic acid} \xrightarrow{\text{Fluorinating Agent}} \text{this compound}

$$

a) Electrophilic Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | 2-(3-methoxyphenyl)propanoic acid, NFSI, base (e.g., NaHCO₃), solvent (e.g., acetonitrile), 0–25°C | NFSI is a mild, selective fluorinating agent. |

| 2 | Stir for 12–24 h, monitor by TLC or HPLC | Reaction progress depends on temperature and base. |

| 3 | Workup: aqueous extraction, acidification, purification by recrystallization or chromatography | Yields typically range from 40–70%. |

Mechanistic Insight:

The enolate of 2-(3-methoxyphenyl)propanoic acid reacts with NFSI to introduce fluorine at the α-position. The electron-donating methoxy group may enhance enolate formation, facilitating fluorination.

b) Alternative: Deoxyfluorination of α-Hydroxy Acid

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Synthesize α-hydroxy-2-(3-methoxyphenyl)propanoic acid by hydroxylation | Use of oxidants or hydroxyalkylation. |

| 2 | Treat with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor | Converts α-hydroxy to α-fluoro group. |

| 3 | Workup and purification as above | Yields depend on substrate purity. |

Mechanistic Insight:

Deoxyfluorination replaces the α-hydroxy group with fluorine. This method is useful if direct fluorination is inefficient or if regioselectivity is an issue.

Palladium-Catalyzed C–H Functionalization

Recent literature highlights the use of palladium-catalyzed C–H functionalization for the synthesis of related arylpropanoic acids with α-functionalization. While direct examples for this compound are limited, the methodology is adaptable.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | 2-(3-methoxyphenyl)propanoic acid, Pd(OAc)₂ (10 mol%), ligand (e.g., Ac-Gly-OH), PhI(OAc)₂ (oxidant), KOAc, HFIP solvent, 90°C | C–H activation at α-position, oxidative conditions. |

| 2 | Add fluorine source (e.g., Selectfluor) for fluorination step | Selectfluor is compatible with Pd catalysis. |

| 3 | Aqueous workup, extraction, purification | Yields vary; optimization required. |

Mechanistic Insight:

The palladium catalyst activates the α-C–H bond, allowing subsequent fluorination under oxidative conditions. This approach is modular and can be adapted for various aryl substituents.

Synthesis via Fluorinated Precursors

An alternative is to construct the aromatic ring with the fluorine already present, followed by side-chain elaboration:

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Synthesize 3-methoxyfluorobenzene derivative | Nitration, reduction, and methoxylation steps. |

| 2 | Friedel–Crafts acylation with propionic acid derivative | Introduces the side chain. |

| 3 | Side-chain modification (e.g., halogenation, hydrolysis) | To install carboxylic acid functionality. |

Mechanistic Insight:

This route is less direct but may be useful if regioselectivity or availability of starting materials is an issue.

Comparative Data Table

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic fluorination | NFSI, base, acetonitrile | 40–70 | Direct, mild conditions | Competing side reactions |

| Deoxyfluorination | DAST/Deoxo-Fluor, α-hydroxy acid | 30–60 | Useful for α-hydroxy precursors | Multi-step, toxic reagents |

| Pd-catalyzed C–H functional. | Pd(OAc)₂, ligand, Selectfluor, HFIP | 30–65 | Modern, modular, scalable | Catalyst cost, optimization |

| Fluorinated precursor route | Multi-step aromatic synthesis | Variable | Regioselectivity, customization | Lengthy, low atom economy |

Research Findings and Observations

- Yield Optimization: The electrophilic fluorination pathway generally provides the highest yields with the least number of steps, especially when the enolate is stabilized by the aromatic methoxy group.

- Purity and Characterization: Products are typically characterized by ^1H and ^19F NMR, IR, and mass spectrometry. Purification is commonly achieved by column chromatography or recrystallization.

- Scalability: The Pd-catalyzed method is promising for scale-up due to its operational simplicity, though catalyst recovery and cost must be considered.

- Environmental and Safety Considerations: Fluorinating agents such as DAST and Selectfluor require careful handling due to toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-2-(3-methoxyphenyl)propanoic acid is a chemical compound with potential applications in scientific research, primarily due to its unique structural characteristics .

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It can be employed as a building block in the synthesis of complex organic molecules.

- Biology The compound can be investigated for potential biological activities, including anti-inflammatory and analgesic properties.

- Medicine It can be explored as a potential pharmaceutical intermediate in developing new drugs.

- Industry This compound can be utilized for the production of specialty chemicals and materials with specific properties.

Numerous studies have investigated the biological activity of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid. One study demonstrated that the related compound 2-(3-Fluoro-4-methoxyphenyl)propanoic acid significantly reduced edema in animal models of inflammation, with results indicating a dose-dependent decrease in paw swelling when administered prior to inflammatory stimuli.

Pharmacological applications

This compound has been explored for various pharmacological applications:

- Drug Development : Its structural similarity to known anti-inflammatory drugs positions it as a candidate for new drug formulations.

- Therapeutics : Investigated for potential use in treating chronic pain conditions and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-fluoro-2-(3-methoxyphenyl)propanoic acid with key analogs, focusing on molecular features and physicochemical properties:

Key Observations:

- Fluorine Position: The target compound’s α-fluorine likely enhances metabolic stability and acidity compared to hydroxyl-containing analogs like 2-hydroxy-2-(3-methoxyphenyl)propanoic acid (S9) .

- Methoxy Group Orientation: The 3-methoxyphenyl substituent may influence electronic effects and binding affinity in biological systems, differing from 2-methoxy derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid) .

- NSAID Analogs: Compounds like 2-(3-fluoro-4-phenylphenyl)propanoic acid (Ansaid®) demonstrate the therapeutic relevance of fluorinated arylpropanoic acids, though biphenyl systems differ in steric bulk .

Pharmacological and Industrial Relevance

- Anti-Inflammatory Potential: Fluorinated propanoic acids, such as 2-(3-fluoro-4-phenylphenyl)propanoic acid (Ansaid®), are established NSAIDs, suggesting the target compound may share similar cyclooxygenase (COX) inhibition mechanisms .

- Adsorption Properties: Propanoic acid derivatives (e.g., naproxen, ketoprofen) exhibit low water solubility (15.9–51 mg/L at 25°C) , which may inform formulation strategies for the target compound.

Biological Activity

2-Fluoro-2-(3-methoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a fluorine atom and a methoxy group contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of fluorinated compounds often exhibit significant antimicrobial properties. For instance, this compound has shown activity against various bacterial strains. A study highlighted that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to 150 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 125 |

Anti-inflammatory Activity

Recent studies have suggested that this compound may act as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses. Virtual screening and molecular dynamics simulations have indicated that this compound can effectively inhibit MIF, suggesting its potential use in treating inflammatory diseases .

Case Study 1: In Vitro Evaluation

In vitro studies evaluated the effects of this compound on cell lines associated with inflammation. The compound was found to reduce the secretion of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions. The results indicated a dose-dependent inhibition of cytokine production, supporting its potential therapeutic application .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study was conducted to understand how modifications to the chemical structure affect biological activity. It was found that the introduction of fluorine and methoxy groups significantly enhanced the compound's lipophilicity and bioavailability, which correlated with increased antimicrobial activity .

Research Findings

- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves modulation of inflammatory pathways and direct antimicrobial action against specific pathogens.

- Comparative Studies : When compared to other halogenated compounds, this compound exhibited superior activity against certain bacterial strains, highlighting its potential as a lead candidate for further development .

- Toxicological Profile : Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic concentrations, making it a candidate for further clinical evaluation .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-2-(3-methoxyphenyl)propanoic acid, and how can purity be optimized?

Methodological Answer:

- Synthesis : Start with a substituted phenylpropanoic acid precursor, such as 3-methoxyphenylpropanoic acid (), and introduce fluorine via electrophilic fluorination or halogen exchange. Fluorination can be achieved using reagents like Selectfluor® or DAST (Diethylaminosulfur trifluoride) under anhydrous conditions .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) followed by column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via HPLC with a C18 column (UV detection at 254 nm) or by comparing melting points with literature values (e.g., NIST data for related compounds, ) .

- Impurity Analysis : Employ LC-MS to detect by-products such as de-fluorinated analogs or methoxy group derivatives (refer to pharmaceutical impurity standards in ) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm fluorine substitution and methoxy group placement. The fluorine atom’s deshielding effect will split adjacent proton signals (e.g., coupling ~48 Hz) .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm). Fluorine substitution may shift these bands slightly compared to non-fluorinated analogs .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H]) and fragmentation patterns, particularly loss of CO (44 Da) from the carboxylic acid group .

Q. How can thermodynamic properties like solubility and melting point be experimentally determined?

Methodological Answer:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min. Compare results to similar compounds (e.g., 3-(3-methoxyphenyl)propanoic acid melts at 85–89°C, ) .

- Solubility : Perform gravimetric analysis in solvents like DMSO, ethanol, and water at 25°C. For aqueous solubility, use the shake-flask method followed by HPLC quantification .

Advanced Research Questions

Q. How does fluorination at the α-carbon influence dimerization behavior in carboxylic acid systems?

Methodological Answer:

- Experimental Design : Compare dimerization constants () of fluorinated vs. non-fluorinated analogs using vapor-phase osmometry or FT-IR in non-polar solvents (e.g., CCl). Fluorine’s electronegativity may reduce hydrogen-bonding strength, lowering .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze hydrogen bond lengths and dimer stability. Cross-validate with excess enthalpy data (e.g., NRHB model in ) .

Q. What strategies are recommended for resolving contradictions in experimental data (e.g., solubility vs. computational predictions)?

Methodological Answer:

- Cross-Validation : Replicate solubility measurements using multiple techniques (e.g., shake-flask, UV-Vis spectroscopy). Check for impurities via -NMR or LC-MS .

- Data Reconciliation : Apply the NRHB equation of state () to model phase behavior, accounting for hydrogen bonding and fluorination effects. Compare predicted vs. observed activity coefficients .

Q. How can enzymatic inhibition studies be designed using fluorinated propanoic acid derivatives?

Methodological Answer:

- Assay Design : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., cyclooxygenase). Fluorine’s electron-withdrawing effect may enhance binding via polar interactions .

- Control Experiments : Test non-fluorinated analogs (e.g., 2-(3-methoxyphenyl)propanoic acid) to isolate fluorine’s contribution. Include positive controls like ibuprofen derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.